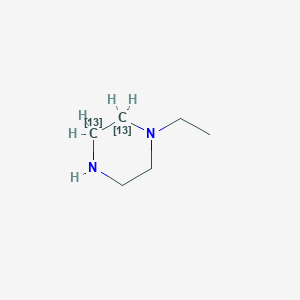
1-ethyl-(5,6-13C2)1,4-diazinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-(5,6-13C2)1,4-diazinane is a nitrogen-containing heterocyclic compound. It belongs to the class of diazinanes, which are characterized by a six-membered ring structure containing two nitrogen atoms. The compound is isotopically labeled with carbon-13 at the 5 and 6 positions, making it useful for various scientific studies, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-(5,6-13C2)1,4-diazinane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethylamine with a suitable dicarbonyl compound, followed by cyclization to form the diazinane ring. The isotopic labeling with carbon-13 can be achieved by using carbon-13 labeled precursors in the synthesis.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would include the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-(5,6-13C2)1,4-diazinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The nitrogen atoms in the diazinane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the diazinane ring.
Scientific Research Applications
1-Ethyl-(5,6-13C2)1,4-diazinane has several applications in scientific research:
Chemistry: It is used as a model compound in NMR spectroscopy studies due to its isotopic labeling.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-(5,6-13C2)1,4-diazinane involves its interaction with various molecular targets. The nitrogen atoms in the diazinane ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and interactions. The isotopic labeling with carbon-13 allows for detailed studies of these interactions using NMR spectroscopy, providing insights into the compound’s behavior at the molecular level.
Comparison with Similar Compounds
1,4-Diazinane: The parent compound without the ethyl group or isotopic labeling.
1-Ethyl-1,3-diazinane-2,4,6-trione: A structurally related compound with different functional groups.
5-Ethyl-1,3-diazinane-2,4,6-trione: Another related compound with variations in the ring structure and functional groups.
Uniqueness: 1-Ethyl-(5,6-13C2)1,4-diazinane is unique due to its specific isotopic labeling, which makes it particularly valuable for NMR spectroscopy studies. This labeling allows researchers to track the compound’s behavior and interactions in complex systems, providing detailed insights that are not possible with non-labeled compounds.
Properties
Molecular Formula |
C6H14N2 |
|---|---|
Molecular Weight |
116.17 g/mol |
IUPAC Name |
1-ethyl-(5,6-13C2)1,4-diazinane |
InChI |
InChI=1S/C6H14N2/c1-2-8-5-3-7-4-6-8/h7H,2-6H2,1H3/i3+1,5+1 |
InChI Key |
WGCYRFWNGRMRJA-ZIEKVONGSA-N |
Isomeric SMILES |
CCN1CCN[13CH2][13CH2]1 |
Canonical SMILES |
CCN1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















